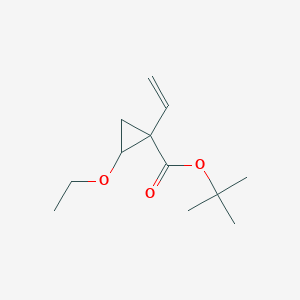
Arachidonyl(cyclopropyl-d4)amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonyl(cyclopropyl-d4)amide is a synthetic compound that acts as an agonist of the cannabinoid receptor 1 (CB1R). It is structurally related to arachidonylcyclopropylamide, with the addition of deuterium atoms. This compound is primarily used in scientific research to study the endocannabinoid system and its effects on various physiological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl(cyclopropyl-d4)amide typically involves the amidation of arachidonic acid with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process may involve the use of deuterated solvents and reagents to achieve the desired isotopic labeling .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications for research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Arachidonyl(cyclopropyl-d4)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Arachidonyl(cyclopropyl-d4)amide is widely used in scientific research due to its selective agonist activity at the cannabinoid receptor 1 (CB1R). Its applications include:
Chemistry: Studying the chemical properties and reactivity of cannabinoid receptor agonists.
Biology: Investigating the role of the endocannabinoid system in various physiological processes, including pain modulation, appetite regulation, and neuroprotection.
Medicine: Exploring potential therapeutic applications in conditions such as chronic pain, anxiety, and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals targeting the endocannabinoid system
Wirkmechanismus
Arachidonyl(cyclopropyl-d4)amide exerts its effects by binding to the cannabinoid receptor 1 (CB1R) with high affinity. This binding activates the receptor, leading to the modulation of various intracellular signaling pathways. The activation of CB1R affects neurotransmitter release, ion channel function, and gene expression, ultimately influencing physiological processes such as pain perception, appetite, and mood .
Vergleich Mit ähnlichen Verbindungen
Arachidonylcyclopropylamide: Similar structure but without deuterium atoms.
Anandamide (N-arachidonoylethanolamine): Another endocannabinoid with a different amide group.
2-Arachidonoylglycerol (2-AG): A glycerol ester of arachidonic acid with similar cannabinoid receptor activity
Uniqueness: Arachidonyl(cyclopropyl-d4)amide is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool for studying the endocannabinoid system and developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
1346606-69-6 |
|---|---|
Molekularformel |
C₂₃H₃₃D₄NO |
Molekulargewicht |
347.57 |
Synonyme |
(5Z,8Z,11Z,14Z)-N-(Cyclopropyl-d4)-5,8,11,14-eicosatetraenamide; ACPA-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)



![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)

